molecular formula C22H30N2O3S B2877015 Methyl (E)-2-[[2-(2,3,4a,5,6,7,8,8a-octahydrobenzo[b][1,4]thiazin-4-yl)acetyl]amino]-5-phenylpent-4-enoate CAS No. 2460763-60-2

Methyl (E)-2-[[2-(2,3,4a,5,6,7,8,8a-octahydrobenzo[b][1,4]thiazin-4-yl)acetyl]amino]-5-phenylpent-4-enoate

Cat. No. B2877015
CAS RN: 2460763-60-2
M. Wt: 402.55
InChI Key: HZAILNRENIMJOK-JXMROGBWSA-N
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Description

Methyl (E)-2-[[2-(2,3,4a,5,6,7,8,8a-octahydrobenzo[b][1,4]thiazin-4-yl)acetyl]amino]-5-phenylpent-4-enoate is a useful research compound. Its molecular formula is C22H30N2O3S and its molecular weight is 402.55. The purity is usually 95%.
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Scientific Research Applications

Synthesis of Heterocyclic Compounds

Methyl and phenylmethyl derivatives of 2-acetyl-3-{[2-(dimethylamino)-1-(methoxycarbonyl)ethenyl]amino}prop-2-enoate have been prepared and used as reagents for the preparation of N3-protected 3-amino-4H-pyrido[1,2-a]pyrimidin-4-ones, 5H-thiazolo[3,2-a]pyrimidin-5-one, and other heterocyclic systems, highlighting the versatility of this compound in synthesizing complex heterocycles which are pivotal in drug discovery and development (Selič et al., 1997).

Antimicrobial Agents Synthesis

The compound has also found application in the synthesis of formazans from Mannich base of 5-(4-chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole as antimicrobial agents. This application underscores the compound's utility in developing new antimicrobial agents to combat resistant microbial strains, showcasing its importance in addressing global health challenges (Sah et al., 2014).

Structural and Spectral Studies

Further, a new Schiff base [methyl (E)-(6-((benzo[d]thiazol-2-ylimino)(phenyl)methyl)-1H-benzo[d] imidazol-2-yl)carbamate] and its metal complexes were synthesized and characterized by modern spectroscopic methods. This highlights the compound's role in forming complexes with metal ions, which could be vital in catalysis, materials science, and pharmaceutical applications (Hassan, 2018).

properties

IUPAC Name

methyl (E)-2-[[2-(2,3,4a,5,6,7,8,8a-octahydrobenzo[b][1,4]thiazin-4-yl)acetyl]amino]-5-phenylpent-4-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N2O3S/c1-27-22(26)18(11-7-10-17-8-3-2-4-9-17)23-21(25)16-24-14-15-28-20-13-6-5-12-19(20)24/h2-4,7-10,18-20H,5-6,11-16H2,1H3,(H,23,25)/b10-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZAILNRENIMJOK-JXMROGBWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC=CC1=CC=CC=C1)NC(=O)CN2CCSC3C2CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C(C/C=C/C1=CC=CC=C1)NC(=O)CN2CCSC3C2CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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